Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid
CAS No.: 1341035-02-6
Cat. No.: VC2730332
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1341035-02-6 |
|---|---|
| Molecular Formula | C11H9NO3 |
| Molecular Weight | 203.19 g/mol |
| IUPAC Name | (1'S,3R)-2-oxospiro[1H-indole-3,2'-cyclopropane]-1'-carboxylic acid |
| Standard InChI | InChI=1S/C11H9NO3/c13-9(14)7-5-11(7)6-3-1-2-4-8(6)12-10(11)15/h1-4,7H,5H2,(H,12,15)(H,13,14)/t7-,11+/m1/s1 |
| Standard InChI Key | WQBMGVVIMKVWJT-HQJQHLMTSA-N |
| Isomeric SMILES | C1[C@@H]([C@@]12C3=CC=CC=C3NC2=O)C(=O)O |
| SMILES | C1C(C12C3=CC=CC=C3NC2=O)C(=O)O |
| Canonical SMILES | C1C(C12C3=CC=CC=C3NC2=O)C(=O)O |
Introduction
Chemical Identity and Fundamental Properties
Basic Chemical Information
Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid is a complex organic compound with distinctive structural characteristics. It is identified through various systematic naming conventions and possesses specific molecular properties essential for understanding its behavior in chemical and biological systems. The compound is registered with CAS number 1341035-02-6, providing a standardized identification system for chemical database referencing . The molecular formula C11H9NO3 indicates its atomic composition, consisting of 11 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . This formula reflects its relatively compact structure while incorporating multiple functional groups that contribute to its chemical reactivity and potential biological activity.
The compound has several recognized synonyms in chemical literature, which include (1'S,3R)-2-oxospiro[1H-indole-3,2'-cyclopropane]-1'-carboxylic acid and (1R,3S)-2'-oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-3-carboxylic acid . These alternative nomenclatures highlight different aspects of the molecular structure or emphasize specific stereochemical features. For digital chemical information systems, the compound can be represented using SMILES notation (C1C(C12C3=CC=CC=C3NC2=O)C(=O)O) and is assigned the InChIKey WQBMGVVIMKVWJT-UHFFFAOYSA-N, which serves as a fixed-length identifier for the structure .
Physical and Structural Characteristics
The physical properties of Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid include a molecular weight of 203.19 g/mol, which positions it in the category of small molecules suitable for drug development considerations . The compound contains a spirocyclic structure, which is a distinctive architectural feature where two ring systems share a single atom. In this case, the shared atom connects a cyclopropane ring with an indoline system, creating a three-dimensional arrangement that offers unique spatial properties for molecular recognition in biological systems.
Table 1: Key Physical and Chemical Properties of Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid
The structural features of this compound are particularly significant from a medicinal chemistry perspective. The presence of a carboxylic acid group provides a site for potential derivatization or conjugation with other molecules, which can be valuable in drug development processes. Additionally, the compound's chiral nature, indicated by the stereochemical designations in its name (1R,2S), is of considerable importance for its biological activity, as different stereoisomers can exhibit significantly different interactions with biological targets .
Applications in Medicinal Chemistry and Drug Development
Role as a Synthetic Intermediate
Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and inflammatory disorders . The compound's unique spirocyclic structure makes it an attractive scaffold for medicinal chemists seeking novel molecular architectures. This structural framework can be modified in numerous ways to optimize pharmacological properties such as receptor binding affinity, metabolic stability, and blood-brain barrier penetration. The presence of functional groups, particularly the carboxylic acid moiety, provides chemically reactive sites for further structural elaboration through established synthetic methodologies.
Researchers exploring new therapeutic agents often utilize this compound as a starting point for creating libraries of derivatives with potential biological activity. By systematically varying substituents around the core structure, structure-activity relationships can be established, guiding the optimization process toward compounds with enhanced efficacy and improved pharmacokinetic profiles . The structural complexity of this spirocyclic compound contributes to its value in drug discovery, as it offers a relatively rigid three-dimensional arrangement that can lead to more selective interactions with biological targets compared to more flexible molecular structures.
Therapeutic Target Areas
The compound has particular relevance in research focused on developing treatments for conditions affecting the central nervous system. Its structural features make it suitable for targeting receptors and enzymes involved in neurological disorders such as chronic pain and epilepsy . The indoline portion of the molecule shares structural similarities with compounds known to interact with various neurotransmitter systems, which may contribute to its potential utility in addressing neuropsychiatric conditions like depression.
In the context of inflammatory disorders, derivatives of this compound may modulate the activity of enzymes or receptors involved in inflammatory cascades. The development of new anti-inflammatory agents remains an important area of pharmaceutical research, given the prevalence of inflammatory conditions and the limitations of current therapies. The unique structure of Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid offers opportunities for developing compounds with novel mechanisms of action that could potentially address unmet medical needs in this therapeutic area .
Research and Intellectual Property Landscape
Patent Status and Research Activity
The compound has been the subject of patent applications, indicating its potential commercial value in pharmaceutical development. Patent records related to this structure are available through the World Intellectual Property Organization (WIPO) PATENTSCOPE database, which can be accessed using the compound's InChIKey: WQBMGVVIMKVWJT-UHFFFAOYSA-N . These patent documents likely contain valuable information regarding synthetic methodologies, potential applications, and biological activity data that could be relevant for researchers working with this compound.
The presence of patent literature suggests ongoing interest in this structural class for pharmaceutical applications. Researchers considering using this compound in drug discovery programs should conduct thorough patent searches to understand the intellectual property landscape surrounding this structural class, particularly if commercial development is anticipated.
Structure-Based Design Applications
The unique three-dimensional architecture of Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid makes it particularly valuable for structure-based drug design approaches. The rigid spirocyclic core provides a well-defined spatial arrangement of functional groups, which can be advantageous when targeting specific binding pockets in proteins. Medicinal chemists can exploit this feature to design compounds with enhanced selectivity for particular biological targets.
Computer-aided drug design techniques, such as molecular docking and pharmacophore modeling, can utilize the structural features of this compound to identify promising derivatives with improved binding characteristics. The availability of the compound's structural data in chemical databases facilitates these computational approaches .
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